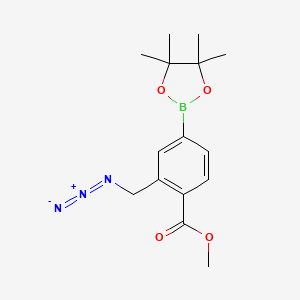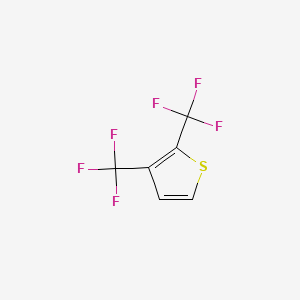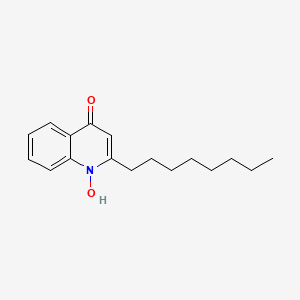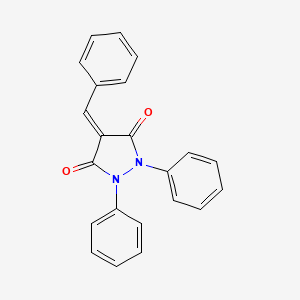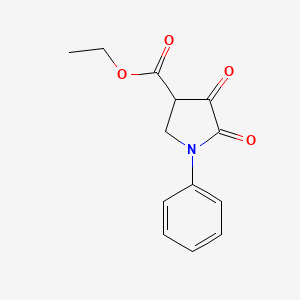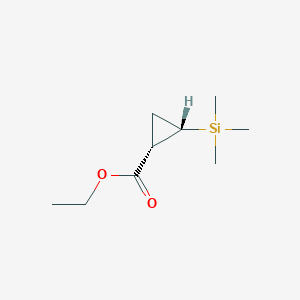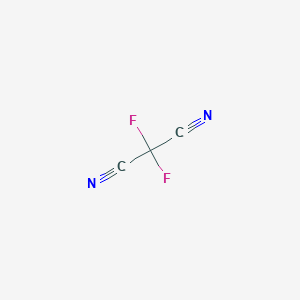![molecular formula C14H19N3O2 B14746697 [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea CAS No. 1150-15-8](/img/structure/B14746697.png)
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a phenylmethylidene and an amino urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea typically involves multiple steps. One common method includes the following steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed with dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclohexylphenyl ketone.
Condensation: Finally, the hydroxycyclohexylphenyl ketone is condensed with urea to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of cyclohexylphenyl ketone.
Reduction: Formation of cyclohexylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of UV-curable coatings and inks.
作用機序
The mechanism of action of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenylmethylidene and amino urea moieties can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Shares the hydroxycyclohexyl and phenyl groups but lacks the amino urea moiety.
Cyclohexylphenylamine: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Phenylmethylidene urea: Contains the phenylmethylidene and urea groups but lacks the hydroxycyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
1150-15-8 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)17-16-12(11-7-3-1-4-8-11)14(19)9-5-2-6-10-14/h1,3-4,7-8,19H,2,5-6,9-10H2,(H3,15,17,18)/b16-12- |
InChIキー |
WWHYBXCBYUZOAE-VBKFSLOCSA-N |
異性体SMILES |
C1CCC(CC1)(/C(=N\NC(=O)N)/C2=CC=CC=C2)O |
正規SMILES |
C1CCC(CC1)(C(=NNC(=O)N)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


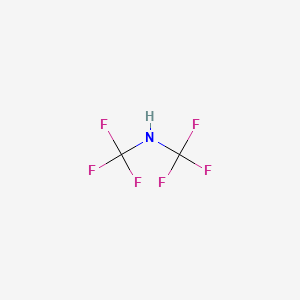
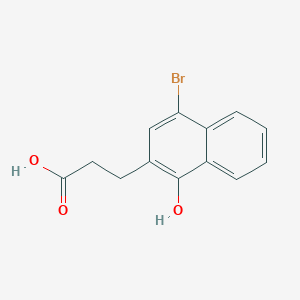
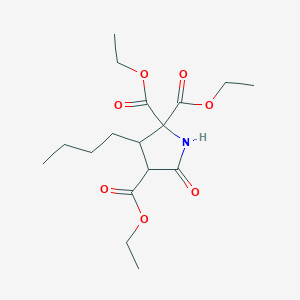
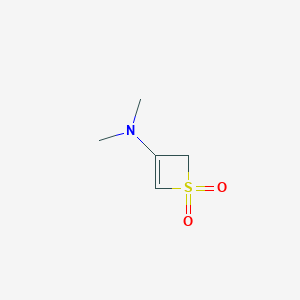
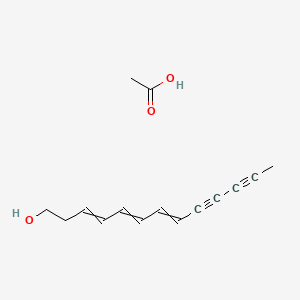
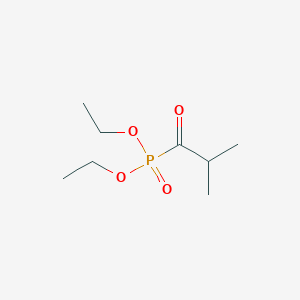
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
